
Methyl 4-(1-(5-bromothiazol-2-YL)-1-hydroxyethyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with a carboxylate group, a hydroxyethyl group, and a bromothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the cyclohexane ring and introduce the carboxylate group through a carboxylation reaction. The hydroxyethyl group can be added via an aldol reaction, and the bromothiazole moiety can be introduced through a nucleophilic substitution reaction using a bromothiazole precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The bromine atom in the bromothiazole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
(1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromothiazole moiety may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclohexanecarboxylate derivatives and bromothiazole-containing molecules. Examples include:
- Methyl 4-(1-(5-chlorothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate
- Ethyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate .
Uniqueness
What sets (1R,4r)-methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)cyclohexanecarboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the bromothiazole moiety, in particular, may enhance its interactions with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C13H18BrNO3S |
|---|---|
Peso molecular |
348.26 g/mol |
Nombre IUPAC |
methyl 4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H18BrNO3S/c1-13(17,12-15-7-10(14)19-12)9-5-3-8(4-6-9)11(16)18-2/h7-9,17H,3-6H2,1-2H3 |
Clave InChI |
WYPOXIGRAAWYLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC(CC1)C(=O)OC)(C2=NC=C(S2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


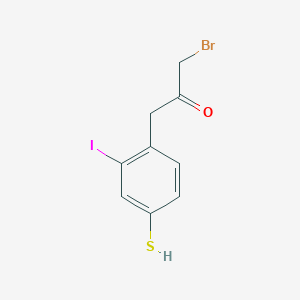
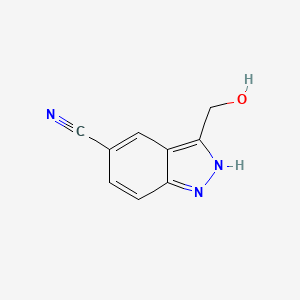
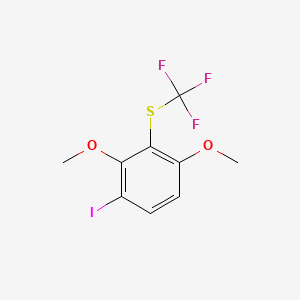
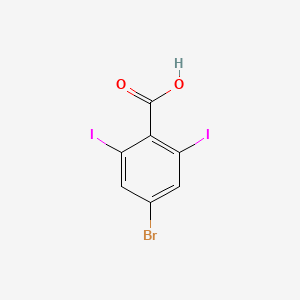

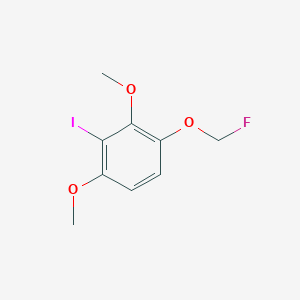
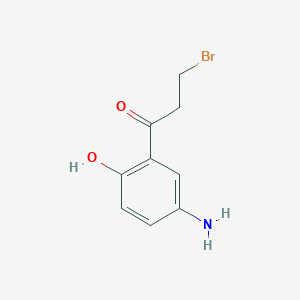

![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)
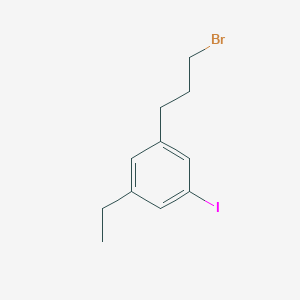

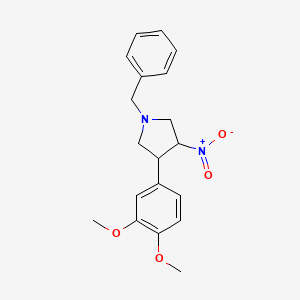
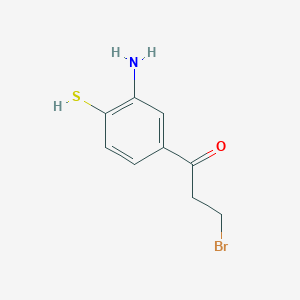
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)
